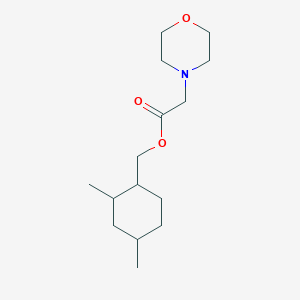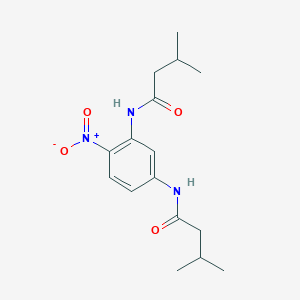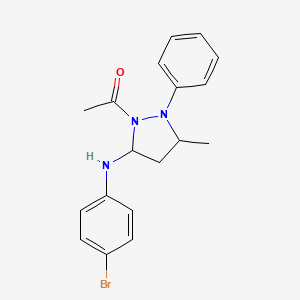![molecular formula C21H22BrFN4O3 B4007299 N-(4-bromophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007299.png)
N-(4-bromophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide
Descripción general
Descripción
This compound is part of a class of chemicals that have been synthesized and studied for their potential applications in various fields, including medical imaging and material science. While the specific compound “N-(4-bromophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide” has not been directly mentioned in the papers reviewed, related compounds provide insight into the type of research and applications that might be relevant.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, condensation reactions, and cyclization processes. For example, the feasibility of nucleophilic displacement of bromide in a bromopyrazole ring with [18F]fluoride demonstrates a method that could potentially be applied to the synthesis of compounds with similar structural features (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
X-ray diffraction studies and spectroscopic methods such as LCMS, 1H NMR, 13C NMR, and IR have been employed to characterize and confirm the molecular structures of similar compounds. These techniques provide detailed information on the molecular geometry, bonding, and electronic structure (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Compounds with similar structural elements have been involved in various chemical reactions, including cyclo condensations, which are facilitated by specific catalysts. These reactions are crucial for the synthesis of novel derivatives with potential biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity of compounds are often determined using techniques like single crystal XRD, TGA, and DSC. These properties are essential for understanding the stability and suitability of compounds for various applications (Govindhan et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity with nucleophiles, electrophiles, and other chemical species, are pivotal in determining the compound's potential uses. Studies often involve investigating the compound's behavior under different conditions and in the presence of various reagents to elucidate its chemical properties and reactivity patterns (Amani & Nematollahi, 2012).
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives are widely studied for their medicinal properties, including their potential as central nervous system (CNS) agents, antipsychotics, and antimicrobial agents. For instance, compounds with a piperazine moiety have been evaluated for their antiarrhythmic activity, showcasing the synthesis and study of new derivatives with potential clinical applications as class III antiarrhythmic drugs (Glushkov et al., 2011). Furthermore, the synthesis and biological evaluation of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have shown significant antimicrobial activity, highlighting the versatility of piperazine-based compounds in drug development (Rajkumar et al., 2014).
Bromophenyl Compounds in Drug Synthesis
Bromophenyl groups are integral in the synthesis of various pharmacologically active molecules. These groups often serve as key intermediates in the construction of complex structures aimed at targeting specific biological pathways. For example, the development of brominated flame retardants and their detection in environmental samples such as house dust underscores the widespread use and potential environmental impact of bromophenyl compounds (Stapleton et al., 2008).
Applications in Radiopharmaceuticals
Compounds containing both piperazine and bromophenyl groups have been explored for their application in radiopharmaceuticals, where they are used in the synthesis of radiotracers for positron emission tomography (PET) studies. This research area focuses on developing new diagnostic tools and therapeutic agents, particularly for neurodegenerative diseases and cancer. For instance, the synthesis of radiolabeled compounds for studying CB1 cannabinoid receptors showcases the potential of these compounds in understanding brain functions and disorders (Katoch-Rouse et al., 2003).
Propiedades
IUPAC Name |
N'-(4-bromophenyl)-N-[2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3/c22-16-3-7-18(8-4-16)25-20(29)19(28)24-9-10-26-11-13-27(14-12-26)21(30)15-1-5-17(23)6-2-15/h1-8H,9-14H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQPHLWZRKMWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)
![5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007245.png)


![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)

![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4007265.png)
amino]methyl}phenol](/img/structure/B4007271.png)

![phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007279.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4007292.png)

![N-(4-chlorophenyl)-N'-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007311.png)
